3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-ones are a class of heterocyclic compounds characterized by a fused benzene ring and an oxazepinone ring. These compounds have gained attention in medicinal chemistry due to their potential biological activities, including anti-cancer, anti-convulsant, and hypnotic properties [, ].
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical compound classified under the benzoxazepine class, which is recognized for its diverse biological activities. The compound has the molecular formula and a molecular weight of approximately 232.07 g/mol. It has gained attention in scientific research due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is noted for its structural and functional properties. It falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings, which are crucial for various biological interactions. The presence of bromine in its structure enhances its reactivity and biological activity.
The synthesis of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves several steps:
This synthetic route has been optimized for yield and purity in laboratory settings.
The molecular structure of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can be represented using various chemical notations:
InChI=1S/C9H8BrNO2/c10-6-3-5-8(4-7(6)11)14-2-1-12-9(5)13/h3-4H,1-2H2
C1COC2=C(CN1N)C=C(C=C2)Br
The compound features a bicyclic core structure with a bromine atom at the 7-position and a carbonyl group at the 5-position. These functional groups contribute to its chemical reactivity and biological activity.
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can participate in several types of chemical reactions:
For substitution reactions, reagents such as sodium azide or potassium cyanide are commonly used. Oxidizing agents like potassium permanganate may be employed for oxidation processes, while reducing agents such as lithium aluminum hydride are suitable for reduction.
The mechanism of action for 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific biological targets. Notably, it has been identified as an inhibitor of Traf2-and Nck-interacting protein kinase (TNIK), which plays a significant role in the Wnt/β-catenin signaling pathway associated with colorectal cancer. The compound's inhibition of TNIK leads to reduced cell proliferation and migration in cancer cells, demonstrating its potential as an anticancer agent.
The physical properties include:
Relevant chemical properties include:
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several applications in scientific research:
The primary industrial-scale synthesis of 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS: 740842-72-2) employs 2-amino-5-bromophenol and chloroacetyl chloride as key starting materials. This robust three-step sequence begins with the N-acylation of 2-amino-5-bromophenol under Schotten-Baumann conditions, where the amine nucleophile attacks chloroacetyl chloride in a biphasic mixture (dichloromethane/water) at 0–5°C. This generates 2-(2-bromo-4-hydroxyphenylamino)acetic acid (Intermediate I) with high regioselectivity (>95% purity) [5].
Intermediate I undergoes O-alkylation via intramolecular nucleophilic substitution. Heating in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80–90°C facilitates phenoxide ion formation, which displaces the terminal chloride to form the unsubstituted benzoxazepinone core. Bromination at C7 is achieved using bromine (Br₂) in acetic acid at 50°C, yielding the title compound as a hydrochloride salt (58% overall yield from 2-amino-5-bromophenol) [5] [7]. Critical process optimizations include:
Table 1: Optimized Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Temperature | Yield | Purity |
---|---|---|---|---|
N-Acylation | ClCH₂COCl, K₂CO₃, CH₂Cl₂/H₂O | 0-5°C | 92% | >95% |
Cyclization | K₂CO₃, DMF | 80-90°C | 85% | 97% |
Bromination | Br₂, CH₃COOH | 50°C | 74% | 99% |
The ring-closure step proceeds via an Sₙ2-type intramolecular nucleophilic substitution. Quantum mechanical calculations reveal a strained, boat-like transition state where the phenoxide oxygen attacks the α-carbon of the chloroacetamide side chain. Kinetic studies confirm pseudo-first-order behavior with an activation energy (Eₐ) of 85 kJ/mol. Base strength critically influences cyclization kinetics: weaker bases (e.g., NaHCO₃) result in incomplete conversion (<50%), while K₂CO₃ in aprotic polar solvents (DMF, N-methylpyrrolidone) maximizes ring-closure efficiency [1] [6].
Electronic effects of the bromine substituent enhance cyclization regioselectivity. The meta-bromo group reduces electron density at the phenolic oxygen, mitigating competing C-alkylation or polymerization side reactions. Deuterium-labeling experiments confirm exclusive O-attack even under forcing conditions, underscoring the reaction’s robustness [1]. Post-cyclization, bromination exploits the electron-rich C7 position adjacent to the oxazepinone oxygen. Electrophilic aromatic substitution occurs regioselectively without protecting groups due to the para-orientation relative to the electron-donating ether oxygen [6].
The 7-bromo substituent serves as a versatile handle for nucleophilic aromatic substitution (SₙAr) without transition-metal catalysts. In situ generated sodium methanethiolate (NaSCH₃) displaces bromide in DMSO at 60°C to yield 7-(methylthio)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (86% yield). This chemoselectivity capitalizes on the enhanced leaving-group ability imparted by the electron-withdrawing lactam carbonyl [4] [6].
Table 2: Transition-Metal-Free Functionalization of the 7-Bromo Group
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
NaSCH₃ | DMSO, 60°C, 4 h | 7-(Methylthio) derivative | 86% |
NaN₃ | DMF, 25°C, 12 h | 7-Azido derivative | 92% |
Morpholine | NMP, 120°C, 8 h | 7-(4-Morpholinyl) derivative | 78% |
KSeCN | DMF, 80°C, 6 h | 7-Selenocyanate derivative | 65% |
Smiles rearrangements enable heterocycle diversification. Treatment with hydroxylamine triggers ring expansion to nine-membered N-hydroxy benzodioxazonines, demonstrating the scaffold’s synthetic plasticity [2] [7].
Aqueous-phase cyclization significantly reduces environmental impact. Replacing DMF with water/ethanol (4:1) and using microwave irradiation (150°C, 30 min) achieves 88% cyclization yield without base catalysts. This exploits water’s enhanced ionizing power at high temperatures to facilitate phenoxide formation [4].
Solid-state mechanochemistry enables solvent-free N-functionalization. Co-grinding the 7-bromo oxazepinone with potassium tert-butoxide and phenyl isocyanate in a ball mill (600 rpm, 30 min) produces the N-3 phenylcarbamoyl derivative (94% conversion). This eliminates volatile organic solvents and reduces energy consumption by 80% compared to solution-phase methods [4].
Table 3: Eco-Friendly Reaction Engineering Approaches
Strategy | Reaction | Conditions | Efficiency | E-factor |
---|---|---|---|---|
Aqueous MW cyclization | Lactam formation | H₂O/EtOH, 150°C, 30 min (MW) | 88% yield | 2.1 |
Mechanochemical N-acylation | Carbamate synthesis | KOtBu, PhNCO, ball mill, 30 min | 94% conversion | 0.3 |
Solvent-free bromination | Electrophilic substitution | Br₂ adsorbed on silica gel, 40°C | 70% yield | 1.8 |
In silico solvent screening guided the replacement of dichloromethane with cyclopentyl methyl ether (CPME) in bromination steps, reducing the Process Mass Intensity from 32 to 11. Life-cycle assessment confirmed a 40% reduction in cumulative energy demand across the synthetic route [4] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7